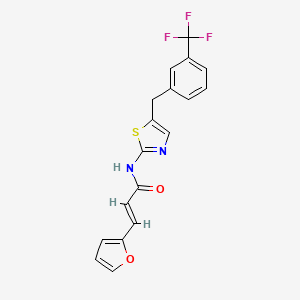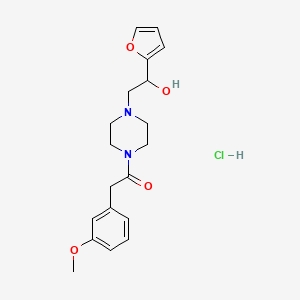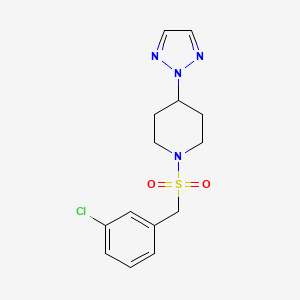
1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a piperidine-based sulfonyl derivative that contains a triazole ring, which makes it an interesting molecule for drug discovery and development.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One significant area of application involves the synthesis of derivatives of piperidine compounds for antimicrobial purposes. For instance, compounds with a similar structural backbone have been synthesized and evaluated for their antimicrobial activity against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, along with fungal pathogens Alternaria solani and Fusarium solani. The study demonstrates the potential of such compounds in agricultural applications to protect crops from bacterial and fungal diseases (Vinaya et al., 2009).
Antifungal and Antidiabetic Potential
Further research indicates the utility of derivatives in medical applications, particularly in antifungal and antidiabetic treatments. Compounds containing the piperidine and triazole moieties have shown moderate to good antifungal activity, suggesting their potential in developing new antifungal agents (Darandale et al., 2013). Another study focused on S-substituted derivatives of 1,2,4-triazol-3-thiol, showcasing potent inhibitors of the α-glucosidase enzyme, which are more effective than acarbose, a standard treatment for type II diabetes. This highlights the compound's relevance in creating new therapeutic agents for diabetes management (ur-Rehman et al., 2018).
Enzyme Inhibition for Cancer Therapy
Another research domain involves the inhibition of carbonic anhydrase isozymes, which are crucial for various physiological functions. Derivatives of the compound have been studied for their inhibitory effects on human carbonic anhydrase isozymes, particularly those associated with tumor growth and metastasis, such as hCA IX and XII. The findings suggest potential applications in developing anticancer therapies by targeting tumor-associated enzymes (Alafeefy et al., 2015).
Structural and Synthetic Chemistry
In structural chemistry, derivatives of the compound have been synthesized and their crystal structures analyzed to understand better the molecular geometry and intramolecular interactions. Such studies are foundational for designing molecules with desired physical, chemical, and biological properties, contributing to the development of new materials and drugs (Girish et al., 2008).
properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-4-(triazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c15-13-3-1-2-12(10-13)11-22(20,21)18-8-4-14(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,14H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMWZWXGZQKAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

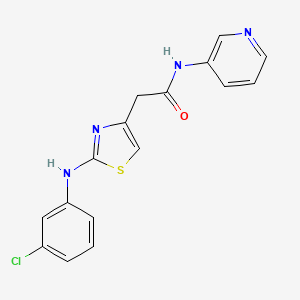
![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)
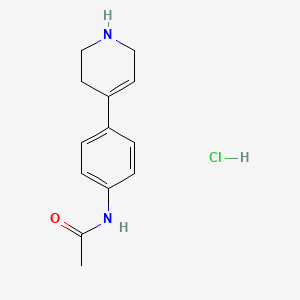
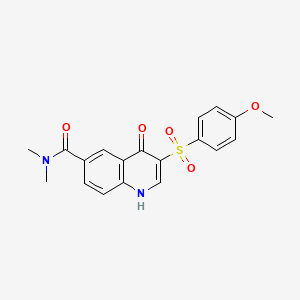
![N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide](/img/structure/B2840441.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2840442.png)
![4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2840446.png)


